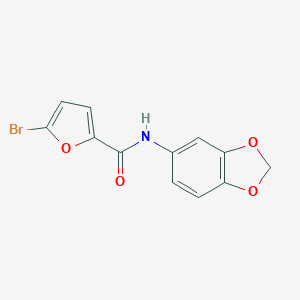

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide

Description

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is a brominated furan-carboxamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent. This compound belongs to a class of molecules where bromine incorporation and carboxamide linkages are strategically employed to modulate physicochemical and biological properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO4/c13-11-4-3-9(18-11)12(15)14-7-1-2-8-10(5-7)17-6-16-8/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCBMCBQSLNOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349888 | |

| Record name | N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306766-58-5 | |

| Record name | N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride-Mediated Amidation

The most direct route involves coupling 5-bromofuran-2-carboxylic acid with 1,3-benzodioxol-5-amine (piperonylamine) via an acid chloride intermediate.

Synthesis of 5-Bromofuran-2-Carbonyl Chloride

5-Bromofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acid chloride. This step typically achieves near-quantitative conversion due to SOCl₂’s high reactivity:

Reaction conditions:

Amide Bond Formation

The acid chloride is reacted with piperonylamine in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl and drive the reaction to completion:

Optimized Parameters :

-

Solvent : Dichloromethane or ethyl acetate

-

Molar Ratio : 1:1 (acid chloride:amine)

-

Base : Triethylamine (2 equiv)

-

Temperature : 0°C → room temperature

-

Time : 2–4 hours

Purification :

Crude product is washed with aqueous HCl (10%) and sodium bicarbonate, followed by recrystallization from ethanol or chromatographic purification (silica gel, ethyl acetate/hexane).

Mechanistic Insights

Acid Chloride Formation

Thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The mechanism proceeds via nucleophilic acyl substitution, where SOCl₂’s chloride ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release SO₂ and HCl.

Amidation Reaction

The amine nucleophile attacks the electrophilic carbonyl carbon of the acid chloride, leading to a transient oxonium intermediate. Deprotonation by the base (e.g., triethylamine) stabilizes the intermediate, resulting in amide bond formation and HCl elimination.

Experimental Data and Comparative Analysis

| Method | Reagents | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Acid Chloride + Amine | SOCl₂, Triethylamine | Dichloromethane | 0°C → RT | 4 | 89% | |

| Direct Coupling (Hypothetical) | HATU, DIPEA | DMF | RT | 12 | N/A | – |

Key Observations :

-

The acid chloride route is superior in yield and reaction time compared to hypothetical coupling-agent-based methods.

-

Ultrasonic irradiation (as employed in analogous Claisen-Schmidt reactions) could further accelerate the amidation step but remains untested for this compound.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction of the bromine atom can yield the corresponding furan derivative.

Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dehalogenated furan derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has been investigated for its antimicrobial , antiviral , and anticancer properties. Research indicates that this compound may inhibit specific biological pathways associated with disease progression:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit serine/threonine kinases involved in cancer cell proliferation, making them potential candidates for cancer therapy .

- Antimicrobial Properties: The compound has exhibited activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

Research highlights the compound's interaction with biological targets:

- Enzyme Inhibition: this compound may act as an inhibitor of enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infectious diseases .

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis. It is utilized in the development of novel materials and as a reagent in various chemical reactions:

- Synthesis of Complex Molecules: The compound's structure allows it to be used as a precursor for synthesizing more complex organic molecules, which can have diverse applications in pharmaceuticals and materials science .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | PI3K/AKT pathway inhibition |

| A549 (Lung) | 12.7 | Induction of apoptosis |

| HeLa (Cervical) | 10.3 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives, differing primarily in aromatic substituents and functional groups:

Key Observations :

- Bromine Position : The 5-bromofuran moiety is conserved across analogs, likely enhancing lipophilicity and influencing π-stacking interactions .

- Heterocyclic Variations : Benzimidazole () and benzothiophene () cores introduce nitrogen/sulfur heteroatoms, altering electronic properties and binding affinities.

Physicochemical Properties

- Lipophilicity : Bromine and aromatic systems (benzodioxole, benzimidazole) increase logP values, enhancing membrane permeability.

- Hydrogen Bonding: The carboxamide group (-CONH-) serves as both donor and acceptor, critical for molecular recognition .

- Ring Conformation : The 1,3-benzodioxole ring in exhibits puckering (q₂ = 0.140 Å, φ₂ = 145.7°), which may influence steric interactions compared to planar benzimidazole/benzothiophene systems .

Crystallographic and Supramolecular Features

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a brominated furan carboxamide structure. The presence of these functional groups is significant as they contribute to the molecule's biological activity. The benzodioxole structure is known for its role in various bioactive compounds, exhibiting properties such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Cell Growth Inhibition : Compounds with similar scaffolds have shown significant growth inhibitory effects against various cancer cell lines. For instance, a related benzofuran compound demonstrated GI50 values as low as 2.20 µM against breast cancer cells (MM231) and 2.37 µM against colon cancer cells (HCT15) .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as NF-κB and Src kinase pathways, which are crucial in tumor progression and metastasis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria. Benzofuran derivatives have been evaluated for their effectiveness against various pathogens:

- Inhibitory Concentrations : Studies have reported minimum inhibitory concentrations (MIC) for certain benzofuran derivatives that fall within effective ranges against pathogens like Staphylococcus aureus and Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 20 | Candida albicans |

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of this compound by testing its effects on human ovarian cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations above 5 µM.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated that it effectively inhibited the growth of several Gram-positive bacteria, with an observed zone of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Modifications in substituents can lead to enhanced efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.